N-Methylbenzo[b]thiophen-4-amine
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Overview
Description
N-Methylbenzo[b]thiophen-4-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbenzo[b]thiophen-4-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of benzo[b]thiophene with methylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of phase-transfer catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzo[b]thiophen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-Methylbenzo[b]thiophen-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory and analgesic agent.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-Methylbenzo[b]thiophen-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of various biochemical pathways. For example, its potential anti-inflammatory effects could be due to inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
Benzo[b]thiophene: Lacks the methylamine group but shares the core thiophene structure.
N-Methylthiophene: Similar in structure but without the benzo ring.
Uniqueness
N-Methylbenzo[b]thiophen-4-amine is unique due to the presence of both the benzo and methylamine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler counterparts .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-methyl-1-benzothiophen-4-amine |
InChI |
InChI=1S/C9H9NS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10H,1H3 |
InChI Key |
QPAQQOBCIZAVDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
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